N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine
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Overview
Description
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine: is an organic compound with the molecular formula C12H25N and a molecular weight of 183.3336 g/mol . This compound is characterized by a cyclobutanamine core substituted with a 2,4,4-trimethylpentan-2-yl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine typically involves the reaction of cyclobutanamine with 2,4,4-trimethylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amines
Scientific Research Applications
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,4-trimethylpentan-2-yl)acetamide: Similar in structure but with an acetamide group instead of a cyclobutanamine core.
Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine: Contains a similar 2,4,4-trimethylpentan-2-yl group but with a different core structure.
Uniqueness
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine |
InChI |
InChI=1S/C12H25N/c1-11(2,3)9-12(4,5)13-10-7-6-8-10/h10,13H,6-9H2,1-5H3 |
InChI Key |
AFHQOYKHLNUOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1CCC1 |
Origin of Product |
United States |
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